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Compound of Interest

Compound Name: 1,1-Cyclohexanediaceticacid

Cat. No.: B7785736 Get Quote

Application Note: Synthesis of 1,1-
Cyclohexanediacetic Acid
Introduction
1,1-Cyclohexanediacetic acid is a key intermediate in the synthesis of various pharmaceuticals,

most notably as a precursor for the anticonvulsant drug Gabapentin.[1][2] This document

provides a detailed protocol for the synthesis of 1,1-Cyclohexanediacetic acid, consolidating

information from various established methods. The protocol is designed for researchers,

scientists, and professionals in drug development, offering a comprehensive, step-by-step

guide to facilitate laboratory synthesis.

Overall Reaction Scheme
The synthesis of 1,1-Cyclohexanediacetic acid is typically achieved through a two-step process

starting from cyclohexanone. The first step involves the formation of 1,1-cyclohexyl

dicyanoamide, which is then hydrolyzed in the second step to yield the final product.

Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide

Step 2: Hydrolysis of 1,1-Cyclohexyl Dicyanoamide

Experimental Workflow Diagram
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Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide

Step 2: Hydrolysis and Purification

Mix Methanol and Ammonia Cool to -10°C Add Methyl Cyanoacetate Add Cyclohexanone Dropwise Stir and Incubate Filter and Dry 1,1-Cyclohexyl Dicyanoamide

Add 1,1-Cyclohexyl Dicyanoamide

Intermediate Product

Prepare Sulfuric Acid Solution Heat and Stir Cool and Crystallize Filter and Wash 1,1-Cyclohexanediacetic Acid

Click to download full resolution via product page

Caption: Experimental workflow for the two-step synthesis of 1,1-Cyclohexanediacetic acid.

Quantitative Data Summary
The following table summarizes the quantitative data from various reported procedures for the

synthesis of 1,1-Cyclohexanediacetic acid and its intermediate.
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Parameter
Step 1: Synthesis of 1,1-
Cyclohexyl Dicyanoamide

Step 2: Hydrolysis to 1,1-
Cyclohexanediacetic Acid

Starting Materials

Cyclohexanone, Methyl

Cyanoacetate, Ammonia,

Methanol

1,1-Cyclohexyl Dicyanoamide,

Sulfuric Acid, Water

Reagent Molar Ratio

Methanol:Cyclohexanone:Meth

yl Cyanoacetate:Ammonia ≈

15:5:10:3 to 30:10:20:5

-

Temperature -10°C to 25°C[1][3] 100°C to 150°C[3][4]

Reaction Time
Approximately 48 hours

(including incubation)[1][3]
2 to 3.5 hours[3][4]

Solvent Methanol or Ethanol[1][3] Aqueous Sulfuric Acid[3][4]

Product Yield 93.67% to 95.88%[1]

High, with final product purity

up to 99% reported for related

processes.[4]

Product Appearance White powder[1][3] White crystals

Detailed Experimental Protocols
Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide
This protocol is adapted from a representative synthetic method.[1][3]

Materials:

Methanol (135 ml)

Ammonia gas (10.5 g)

Methyl cyanoacetate (51.5 g)

Cyclohexanone (25 g)

Equipment:
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Reaction vessel equipped with cooling and stirring

Gas inlet tube

Dropping funnel

Filtration apparatus

Drying oven

Procedure:

Add 135 ml of methanol to the reaction vessel.

Under cooling and stirring, bubble 10.5 g of ammonia gas through the methanol.

Cool the solution to -10°C.

Add 51.5 g of methyl cyanoacetate to the cooled solution. The temperature may rise to

around -7°C.

Re-cool the mixture to -10°C.

Add 25 g of cyclohexanone dropwise over approximately 40 minutes, ensuring the

temperature does not exceed -6°C.

After the addition is complete, stir the mixture for an additional 30 minutes at -10°C.

Stop stirring and allow the mixture to incubate under the following conditions:

-10°C for 24 hours

0 ± 5°C for 12 hours

Room temperature (25°C) for 12 hours

Filter the resulting solid product via suction filtration.
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Dry the collected white powder to obtain 1,1-cyclohexyl dicyanoamide. The expected yield is

approximately 94-96%.[1]

Step 2: Hydrolysis of 1,1-Cyclohexyl Dicyanoamide to
1,1-Cyclohexanediacetic Acid
This protocol is based on a common hydrolysis procedure.[3][4]

Materials:

1,1-Cyclohexyl dicyanoamide (from Step 1, e.g., 59.5 g)

Concentrated Sulfuric Acid (e.g., 45 ml)

Water (e.g., 70 ml)

Equipment:

Reaction vessel equipped with heating and stirring

Crystallization vessel

Filtration apparatus

Washing equipment

Procedure:

In the reaction vessel, cautiously add 45 ml of concentrated sulfuric acid to 70 ml of water.

To this sulfuric acid solution, add the 1,1-cyclohexyl dicyanoamide powder (59.5 g) while

stirring.

Heat the mixture, gradually raising the temperature from 110°C to 145°C, and maintain

stirring.[3]

Allow the hydrolysis to proceed for approximately 3.5 hours.[3]
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After the reaction is complete, transfer the hot solution to a crystallization vessel.

Allow the solution to cool naturally to approximately 60°C to induce crystallization of the

crude product.[4]

Filter the crystallized product and wash it thoroughly.

Further purification can be achieved through recrystallization if necessary.

Safety Precautions
Work in a well-ventilated fume hood, especially when handling ammonia, concentrated

sulfuric acid, and organic solvents.

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and

a lab coat.

The addition of concentrated sulfuric acid to water is highly exothermic and should be done

slowly and with cooling.

Ammonia gas is corrosive and toxic; handle with care.

High temperatures are used in the hydrolysis step; exercise caution to prevent burns.

Conclusion
The described two-step protocol provides a reliable method for the synthesis of 1,1-

Cyclohexanediacetic acid. By carefully controlling the reaction parameters, particularly

temperature, high yields of the intermediate and the final product can be achieved. This

application note serves as a practical guide for laboratory-scale synthesis, contributing to

research and development in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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